Lysosulfatide
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Overview
Description
Lysosulfatide is a sulfoglycosphingolipid, a type of lipid molecule that includes both sugar and sulfur groups. This compound is sphingosine substituted on O-1 by a 3-O-sulfo-beta-D-galactosyl group. It is a sulfatide in which one acyl chain has been removed by ozonolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysosulfatide can be synthesized through a series of chemical reactions. The synthesis typically involves the substitution of sphingosine on O-1 by a 3-O-sulfo-beta-D-galactosyl group. The process may include steps such as ozonolysis to remove one acyl chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lysosulfatide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Lysosulfatide has several scientific research applications, including:
Chemistry: Used as a standard in mass spectrometric analysis of sulfatides.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the production of specialized lipids and biochemical research.
Mechanism of Action
The mechanism of action of Lysosulfatide involves its interaction with specific molecular targets and pathways. It acts as a human and mouse metabolite, produced during metabolic reactions in humans and mice . The compound’s sulfo group at position 3 and the ceramide N-acyl group play crucial roles in its biological activity.
Comparison with Similar Compounds
Lysosulfatide can be compared with other similar compounds, such as:
- 1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine
- 3-O-sulfo-D-galactosyl-β1-1’-N-tridecanoyl-D-erythro-sphingosine-d7
- 3-O-sulfo-D-galactosyl-β1-1’-N-nervonoyl-D-erythro-sphingosine-d7
These compounds share structural similarities but differ in their specific acyl chains and functional groups, which can influence their biological activities and applications.
Properties
Molecular Formula |
C24H47NO10S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1 |
InChI Key |
BXSULSOCJNTUJS-YTBMLWRQSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Synonyms |
lysosulfatide psychosine-3'-sulfate este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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